Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate with tert-butoxycarbonyl (Boc) protected methylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Formation of substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Similar Compounds: 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, triazole-pyrimidine hybrids.
Uniqueness: The presence of the tert-butoxycarbonyl (Boc) protecting group and the specific substitution pattern on the pyrazolo[1,5-a]pyrimidine ring make this compound unique. These structural features contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound with significant potential in biological applications. Its unique structural features, including a pyrazolo[1,5-a]pyrimidine core and a tert-butoxycarbonyl (Boc) protecting group, make it an interesting candidate for pharmaceutical research.
- Molecular Formula : C15H19ClN4O4
- Molecular Weight : 354.79 g/mol
- IUPAC Name : Ethyl 5-chloro-7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylate
- CAS Number : 2271470-65-4
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, and metabolism.
Biological Activity and Case Studies
Research indicates that compounds similar to this compound exhibit notable biological activities:
- Antiparasitic Effects : Case studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of parasites such as Plasmodium falciparum, the causative agent of malaria. For example, inhibitors targeting aspartate transcarbamoylase (ATC) have demonstrated species-selective inhibition with effective concentrations in the low micromolar range .
- Cancer Research : Similar compounds have been investigated for their potential as anticancer agents. The modulation of pyrimidine biosynthesis pathways has been explored as a therapeutic strategy against various cancers .
- Enzyme Inhibition : The compound's ability to bind to allosteric sites on enzymes like PfATC suggests it could be developed into a potent inhibitor with selective activity against parasitic forms while sparing human cells .
Comparative Analysis
Compound | Biological Activity | Target Enzyme | EC50 (µM) |
---|---|---|---|
This compound | Antiparasitic | PfATC | TBD |
BDA-04 | Antimalarial | PfATC | 2.4 |
BDA-14 | Antimalarial | PfATC | 42.5 |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of pyrazolo[1,5-a]pyrimidine derivatives. For instance, the introduction of various substituents at specific positions on the pyrazolo ring can significantly influence both potency and selectivity towards target enzymes .
Properties
Molecular Formula |
C15H19ClN4O4 |
---|---|
Molecular Weight |
354.79 g/mol |
IUPAC Name |
ethyl 5-chloro-7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H19ClN4O4/c1-6-23-13(21)9-8-17-20-11(7-10(16)18-12(9)20)19(5)14(22)24-15(2,3)4/h7-8H,6H2,1-5H3 |
InChI Key |
LIIYIDXCXFHERR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)N(C)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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